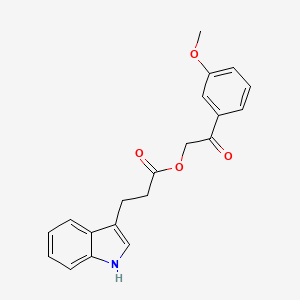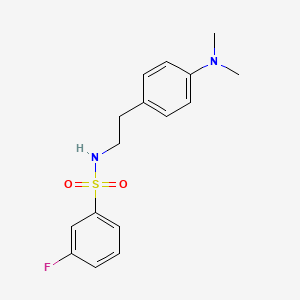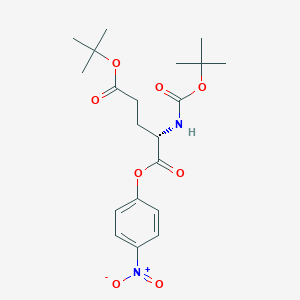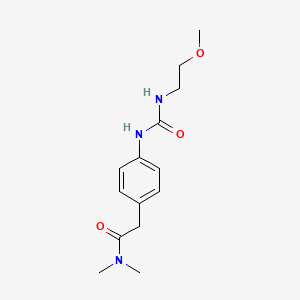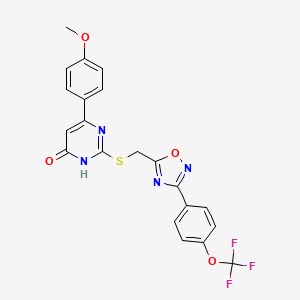
6-(4-Methoxyphenyl)-2-(((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)pyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to a class of chemicals known for their complex molecular architecture, incorporating elements like oxadiazole and pyrimidine rings, which are significant in various fields of chemical research due to their potential biological activities. The synthesis and study of such compounds can lead to the discovery of new materials with unique properties.
Synthesis Analysis
The synthesis of related compounds often involves multistep reactions, starting from basic building blocks like aldehydes, ketones, and thioureas. For instance, Chaudhari et al. (2012) described a synthesis process involving reflux conditions and elemental analysis, IR, 1H-NMR, and mass spectral data for characterization.
Molecular Structure Analysis
The structure of such compounds is typically confirmed using techniques like NMR, IR spectroscopy, and X-ray crystallography. For example, Moser et al. (2005) utilized single-crystal X-ray diffraction analysis to determine the crystal structure, highlighting the importance of such techniques in understanding the compound's geometry and molecular interactions.
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including nucleophilic substitutions and cyclization. The reactivity can be influenced by the presence of functional groups, such as the methoxy and trifluoromethoxy groups, which affect the electron density and steric hindrance around the reactive centers.
Physical Properties Analysis
Physical properties, including melting points, solubility, and crystallinity, are crucial for understanding the compound's behavior in different environments. These properties are determined through experimental methods and are essential for the compound's application in real-world scenarios.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemical reagents, are influenced by the compound's molecular structure. The presence of electron-withdrawing or donating groups affects its chemical behavior, potentially leading to interesting and useful reactions.
References
Scientific Research Applications
Antifungal Applications
Research by Jafar et al. (2017) focused on the synthesis of dimethylpyrimidin-derivatives, showing antifungal effects against Aspergillus species, indicating potential applications in combating fungal infections (Jafar et al., 2017).
Anti-inflammatory and Analgesic Properties
Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic effects. This suggests possible therapeutic applications for inflammatory conditions and pain management (Abu‐Hashem et al., 2020).
Antioxidant Activity
Kotaiah et al. (2012) investigated the antioxidant activity of 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives, finding that some compounds exhibited significant radical scavenging, highlighting their potential in oxidative stress-related therapeutic applications (Kotaiah et al., 2012).
Anticancer Activity
Kaya et al. (2016) synthesized 1,3,4-oxadiazole derivatives bearing pyridine moiety and evaluated their cytotoxic activities, identifying compounds with considerable anticancer activity against A549 cell lines. This suggests their potential use in cancer therapy (Kaya et al., 2016).
Herbicidal Activity
Nezu et al. (1996) explored the synthesis of 6-(4-phenoxyphenoxy)pyrimidines and triazines, finding compounds with high herbicidal activity, pointing towards agricultural applications in controlling weed growth (Nezu et al., 1996).
Future Directions
properties
IUPAC Name |
4-(4-methoxyphenyl)-2-[[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4O4S/c1-30-14-6-2-12(3-7-14)16-10-17(29)26-20(25-16)33-11-18-27-19(28-32-18)13-4-8-15(9-5-13)31-21(22,23)24/h2-10H,11H2,1H3,(H,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCWMGHGHDKXSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methoxyphenyl)-2-(((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)pyrimidin-4-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

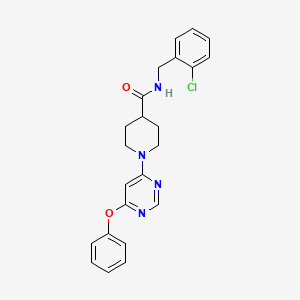
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-chloro-2,2-dimethylpropanamide](/img/structure/B2490586.png)
![3-amino-N-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2490587.png)


![[1-(2,2-Difluoroethyl)pyrrolidin-3-yl]methanamine dihydrochloride](/img/structure/B2490590.png)

![Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)carbamate](/img/structure/B2490593.png)
